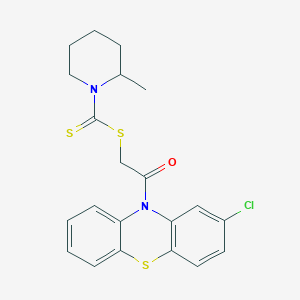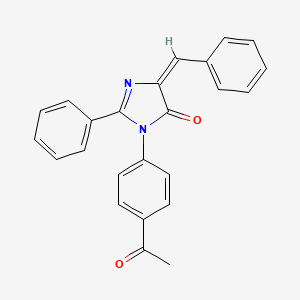![molecular formula C11H22Br2N4S2 B4047611 2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide](/img/structure/B4047611.png)
2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
概要
説明
2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide is a complex organic compound that features a unique structure with two tetrahydropyrimidine rings connected by a propylsulfanyl bridge
科学的研究の応用
2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide typically involves the cyclization of unsaturated acyclic amides or ureas. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tetrahydropyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the dihydrobromide salt form of the compound.
化学反応の分析
Types of Reactions
2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
作用機序
The mechanism of action of 2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and modulating various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A versatile solvent used in various organic reactions.
2-Amino-1,4,5,6-tetrahydropyrimidine: Known for its chemical properties and applications in organic synthesis.
Uniqueness
2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide is unique due to its dual tetrahydropyrimidine structure connected by a propylsulfanyl bridge. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
IUPAC Name |
2-[3-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4S2.2BrH/c1-4-12-10(13-5-1)16-8-3-9-17-11-14-6-2-7-15-11;;/h1-9H2,(H,12,13)(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFKXKTZXWCHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCCCSC2=NCCCN2.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Br2N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE](/img/structure/B4047530.png)
![3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B4047532.png)

![1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4047549.png)

![2-[1-ethyl-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4047565.png)
![1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-[2-(difluoromethoxy)phenyl]urea](/img/structure/B4047576.png)
![2-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4047578.png)
![3-{1-[(4-methoxyphenyl)sulfonyl]-2-piperidinyl}pyridine](/img/structure/B4047589.png)
![3,5-DIMETHYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4047597.png)
![Methyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4047609.png)
![4-sec-butoxy-N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B4047616.png)

![3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4047625.png)
